3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXWNLDECSEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of quinoxaline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or azetidine rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Scientific Research Applications
The applications of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione are diverse and include:
-
Medicinal Chemistry :
- Investigated for its potential as an antimicrobial , antiviral , and anticancer agent.
- Exhibits hypoglycemic activity through PPAR-γ receptor activation.
-
Biological Research :
- Used in studies exploring enzyme inhibition and receptor modulation.
- Evaluated for its antioxidant properties by scavenging reactive oxygen species (ROS).
-
Synthetic Chemistry :
- Serves as a building block for synthesizing more complex heterocyclic compounds.
- Engages in various chemical reactions such as oxidation, reduction, and substitution.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells through enzyme inhibition and protein interaction .
Antimicrobial Properties
Investigations into thiazolidinone derivatives have revealed their effectiveness against various bacterial strains by inhibiting cell wall synthesis . The unique structural features of this compound allow it to interact with microbial targets effectively.
Mechanism of Action
The mechanism of action of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, while the azetidine and thiazolidine rings may interact with proteins, inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Analogues of Thiazolidine-2,4-Dione Derivatives
The TZD scaffold allows extensive modifications at positions 3 and 5, enabling diverse biological activities. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of TZD Derivatives
Key Findings from Analogous Compounds
Antidiabetic Activity :
- 5-Arylidene-TZDs (e.g., compounds ad21 and ad22 ) demonstrated significant hypoglycemic effects in streptozotocin-induced diabetic rats, outperforming rosiglitazone in reducing blood glucose levels .
- 2,4-Thiazolidinedione-based amides showed PPAR-γ agonist activity, critical for insulin sensitization, with EC50 values comparable to pioglitazone .
Antioxidant Activity :
- 5-Arylidene-TZDs (e.g., 5-(4-hydroxybenzylidene)-TZD) exhibited potent DPPH radical scavenging (IC50: 12–18 μM), attributed to the electron-donating groups on the aryl ring .
- 3-Coumarinyl-TZDs displayed synergistic antioxidant effects due to the hydroxyl group on the coumarin moiety .
Antimicrobial and Anti-Tubercular Activity: 3,5-Disubstituted-TZDs (e.g., compound 95: 3-(2-amino-5-nitrophenyl)-TZD) showed anti-tubercular activity (MIC: 3.12 µg/mL against M. tuberculosis), comparable to pyrazinamide .
Structural Advantages of Azetidinyl-TZDs :
Unique Features of the Target Compound
- Azetidine-3-yl Linkage : The compact azetidine ring may reduce steric hindrance, improving binding to enzymes like PPAR-γ or bacterial targets .
Biological Activity
3-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is , with a molecular weight of approximately 328.3 g/mol. The compound features a quinoxaline moiety, an azetidine ring, and a thiazolidine-2,4-dione structure, which collectively contribute to its biological activity.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes. For instance, the quinoxaline moiety can intercalate with DNA and disrupt replication and transcription processes.
- Protein Interaction : The azetidine and thiazolidine rings can interact with various proteins, potentially altering their function and leading to apoptosis in cancer cells.
- Antimicrobial Activity : Some studies suggest that derivatives of thiazolidine compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anticancer Properties
Research has demonstrated that compounds similar to 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione exhibit significant anticancer activity. For example:
- In vitro Studies : A study indicated that quinoxaline derivatives showed inhibitory effects on tumor cell lines with IC50 values lower than 10 µM, demonstrating their potential as anticancer agents .
| Compound | Tumor Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative | A549 (Lung Cancer) | <10 |
| Quinoxaline Derivative | MCF7 (Breast Cancer) | <10 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Similar thiazolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Case Studies
- Anticancer Efficacy : A study involving the synthesis and evaluation of quinoxaline derivatives revealed that compounds containing the thiazolidine structure exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard drugs like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related thiazolidine derivatives found that they effectively inhibited the growth of resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Q. Key Data :
| Step | Starting Materials | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiourea derivatives | HCl, reflux | 60–75 | |
| 2 | Quinoxaline-2-carboxylic acid | EDC, DMF, N₂ | 50–65 |
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR confirms the planar thiazolidinedione core and substituent connectivity (e.g., azetidine protons at δ 3.5–4.5 ppm, quinoxaline aromatic protons at δ 8.0–9.0 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the azetidine and quinoxaline regions.
X-ray Crystallography : Validates stereochemistry and bond angles (e.g., thiazolidinedione ring planarity, dihedral angles between substituents) .
Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₃N₅O₃S: 403.0732) .
Advanced: How do electronic effects of substituents on the quinoxaline ring influence biological activity?
Answer:
Electron-withdrawing groups (EWGs) on the quinoxaline ring (e.g., -F, -CF₃) enhance electrophilicity, improving target binding (e.g., enzyme inhibition). For example:
Q. Methodological Approach :
- Synthesize analogs with varying substituents.
- Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition).
- Perform DFT calculations to map electrostatic potential surfaces .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
Purity Issues : Use HPLC (≥95% purity) and elemental analysis to validate samples .
Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).
Target Selectivity : Perform off-target profiling (e.g., kinase panels, GPCR screening) .
Metabolic Instability : Conduct stability studies in liver microsomes to identify labile moieties .
Example : A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for protease inhibition. Re-evaluation under standardized conditions (pH 7.4, 37°C) resolved the discrepancy .
Advanced: What methodologies are optimal for evaluating the antioxidant potential of this compound?
Answer:
DPPH Radical Scavenging :
- Prepare solutions (10–100 µM in ethanol).
- Measure absorbance at 517 nm after 30 min incubation.
- Compare to ascorbic acid controls; EC₅₀ values < 20 µM indicate strong activity .
ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., RAW 264.7 macrophages).
SOD/CAT Enzyme Modulation : Quantify enzyme activity in tissue homogenates via colorimetric kits .
Advanced: How can metabolic pathways of this compound be studied in vitro?
Answer:
Liver Microsome Assays :
- Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH.
- Analyze metabolites via LC-MS/MS; identify phase I (oxidation) and phase II (glucuronidation) products .
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
Stable Isotope Tracing : Incorporate ¹³C-labeled quinoxaline to track metabolic fate in hepatocytes .
Advanced: What computational tools are effective for predicting binding modes of this compound?
Answer:
Molecular Docking (AutoDock Vina, Glide) :
- Dock the compound into X-ray structures of target proteins (e.g., PPAR-γ, HIV-1 RT).
- Validate poses with MD simulations (100 ns) to assess stability .
QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Free Energy Perturbation (FEP) : Predict ΔΔG values for analogs to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
